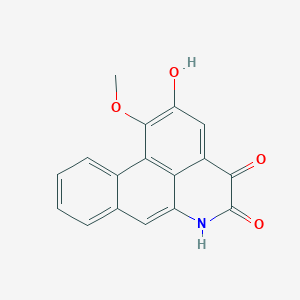

4,5-Dioxodehydroasimilobine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11NO4 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione |

InChI |

InChI=1S/C17H11NO4/c1-22-16-12(19)7-10-13-11(18-17(21)15(10)20)6-8-4-2-3-5-9(8)14(13)16/h2-7,19H,1H3,(H,18,21) |

InChI Key |

FPIKZASYTJSPJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 4,5-Dioxodehydroasimilobine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine, also known as Noraristolodione, is a naturally occurring oxoaporphine alkaloid. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The compound is primarily found in plant species of the Aristolochia genus, notably Aristolochia mollissima and Aristolochia triangularis.[1] As a member of the oxoaporphine alkaloid class, it is of interest for its potential biological activities, which generally include cytotoxic and topoisomerase inhibitory effects. This document summarizes its known characteristics to facilitate further research and drug development efforts.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 293.27 g/mol | PubChem[1] |

| CAS Number | 82644-81-3 | MedChemExpress[2] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

| XLogP3 (Computed) | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 293.06880783 g/mol | PubChem[1] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |

Synonyms: Noraristolodione, 4,5-dioxodehydro asimilobine.[1]

Spectroscopic Data

Detailed spectroscopic analyses are essential for the unequivocal identification and structural elucidation of this compound. While comprehensive spectral data from a single source is not available, the following represents a compilation of expected and reported spectroscopic characteristics for this class of compounds.

Table 2: Spectroscopic Data Summary for this compound

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry (MS) | Data not available in searched literature. |

| Infrared (IR) Spectroscopy | Data not available in searched literature. |

| Ultraviolet (UV) Spectroscopy | Data not available in searched literature. |

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of oxoaporphine alkaloids, to which it belongs, has been the subject of considerable research. These compounds are known to exhibit a range of biological effects, primarily centered around cytotoxicity and the inhibition of topoisomerase enzymes.

Oxoaporphine alkaloids have been shown to exert cytotoxic effects against various cancer cell lines.[3] A primary mechanism of action for some oxoaporphine derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] By stabilizing the topoisomerase I-DNA covalent complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis.

Furthermore, the planar aromatic structure of oxoaporphines suggests a potential for DNA intercalation, which could contribute to their cytotoxic properties by disrupting DNA replication and transcription.

Due to the lack of specific studies on this compound, a definitive signaling pathway cannot be outlined. However, based on the activities of related compounds, a logical workflow for investigating its mechanism of action would involve assessing its impact on DNA integrity and cell cycle progression.

Caption: Proposed workflow for investigating the biological activity of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not explicitly detailed in the currently available literature. However, general methodologies for the isolation of alkaloids from Aristolochia species can be adapted.

General Protocol for Isolation of Alkaloids from Aristolochia Species

This protocol is a generalized procedure and would require optimization for the specific isolation of this compound.

-

Extraction:

-

Dried and powdered plant material (e.g., roots, stems) is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

-

The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).

-

The basified aqueous solution is then extracted with an organic solvent to isolate the free alkaloids.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to separate the different alkaloid components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Caption: Generalized workflow for the isolation of this compound from plant material.

Conclusion

This compound (Noraristolodione) is an oxoaporphine alkaloid with potential for further scientific investigation, particularly in the realm of oncology. The current body of knowledge provides a basic chemical profile, but there is a clear need for comprehensive experimental studies to determine its precise physical properties, detailed spectroscopic characteristics, and specific biological activities. The protocols and workflows outlined in this guide are intended to provide a framework for researchers to pursue these investigations and unlock the full potential of this natural product. Further research into its mechanism of action and potential therapeutic applications is warranted.

References

A Technical Guide to 4,5-Dioxodehydroasimilobine: Natural Sources, Biosynthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dioxodehydroasimilobine, an aporphine (B1220529) alkaloid with potential pharmacological significance. The document details its natural occurrences, proposes a biosynthetic pathway based on established knowledge of aporphine alkaloid formation, and outlines experimental protocols for its isolation and characterization. Quantitative data and spectroscopic information are presented to aid in research and development efforts.

Natural Sources

This compound, also known as noraristolodione, is a naturally occurring alkaloid found within specific plant genera. To date, it has been isolated from:

-

Genus Houttuynia : This genus of flowering plants in the family Saururaceae is a known source of this compound.

-

Genus Aristolochia : Several species within this genus, belonging to the family Aristolochiaceae, have been identified as natural sources of this compound. These include:

-

Aristolochia chilensis

-

Aristolochia triangularis

-

Aristolochia mollissima

-

The presence of this compound in distinct plant families suggests a conserved biosynthetic pathway for its production.

Proposed Biosynthetic Pathway

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of aporphine alkaloids. The pathway originates from the amino acid L-tyrosine.

Key Stages:

-

Formation of Benzylisoquinoline Precursors: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.

-

Synthesis of (S)-Reticuline: A series of enzymatic reactions involving N-methylation, hydroxylation, and O-methylation convert (S)-norcoclaurine to the key intermediate, (S)-reticuline.

-

Aporphine Core Formation: The pivotal step is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by cytochrome P450 enzymes, which results in the formation of the characteristic tetracyclic aporphine scaffold.

-

Post-Coupling Modifications: Following the formation of the aporphine core, a series of oxidative and demethylation reactions are proposed to occur to yield this compound. This includes the formation of a dehydroaporphine intermediate, followed by oxidation at the C-4 and C-5 positions to form the final dioxo structure.

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Protocols

The following protocols are generalized methodologies for the isolation, purification, and characterization of this compound from plant material, based on established procedures for aporphine alkaloids.

Isolation and Extraction

Caption: General workflow for the isolation and purification of this compound.

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., aerial parts of Aristolochia chilensis) is used as the starting material.

-

Extraction: The powdered material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours), with the process repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity. The alkaloid-rich fraction is typically found in the organic phase.

-

Chromatographic Purification: The organic fraction is further purified using column chromatography. A silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate (B1210297) or dichloromethane-methanol) can be employed for initial separation. Further purification can be achieved using Sephadex LH-20 column chromatography.

Characterization

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals the characteristic absorption maxima of the chromophore.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₁NO₄ |

| Molecular Weight | 293.27 g/mol |

| Appearance | Yellowish solid |

| ¹³C NMR (Pyridine-d₅, δ in ppm) | Data compiled from spectral databases. Specific peak assignments require further experimental validation. 183.1, 158.5, 151.8, 146.5, 144.2, 134.9, 131.8, 130.4, 129.7, 128.9, 128.4, 127.6, 123.9, 120.1, 115.8, 112.3, 56.4 |

| Mass Spectrometry (EI-MS) | Characteristic fragmentation pattern should be determined experimentally. |

| UV-Vis (λmax in nm) | To be determined experimentally. |

Conclusion

This compound is an intriguing aporphine alkaloid with a defined presence in the plant kingdom. The proposed biosynthetic pathway provides a framework for understanding its formation, and the outlined experimental protocols offer a basis for its isolation and further study. The comprehensive characterization of this compound is essential for exploring its potential applications in drug discovery and development. Further research is warranted to fully elucidate its biosynthetic pathway, pharmacological activities, and potential therapeutic uses.

A Technical Guide to the Historical Discovery and Initial Studies of Aristolactams

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and initial scientific investigations into aristolactams, a significant class of phenanthrene (B1679779) alkaloids derived from plants of the Aristolochia genus. While the specific compound "Noraristolodione" does not appear in the scientific literature and is likely a variant of a related compound, this guide focuses on the closely related and well-documented aristolactams, which are metabolites of the better-known aristolochic acids.

Introduction to Aristolactams

Aristolactams are a class of aporphinoid alkaloids characterized by a phenanthrene chromophore. They were first isolated from Aristolochia argentina (Aristolochiaceae), a plant family with a long history in traditional medicine.[1] Structurally, they are lactams (cyclic amides) and are biosynthetically derived from aristolochic acids. While aristolochic acids are notorious for their nephrotoxic and carcinogenic properties, aristolactams have garnered scientific interest for their diverse and promising pharmacological activities, including anti-inflammatory, antiplatelet, and anticancer effects.[2][3]

Historical Discovery and Isolation

The discovery of aristolactams is intrinsically linked to the phytochemical investigation of Aristolochia species, which have been used for centuries in traditional remedies. Early studies in the mid-20th century focusing on the constituents of these plants led to the isolation and characterization of aristolochic acids. Subsequent research revealed that Aristolochia species also produce a variety of related compounds, including the aristolactams.[4]

Initial isolations of aristolactam alkaloids were typically achieved from the roots and stems of various Aristolochia species. For instance, aristolactam I (also known as aristolochic acid D) was one of the first to be characterized. The general procedure for their isolation involves extraction of the plant material with organic solvents, followed by chromatographic separation.

The following protocol is a representative example of the methods used for the isolation of aristolactams from plant material.

-

Plant Material and Extraction:

-

Dried and powdered plant material (e.g., roots of Aristolochia species) is subjected to sequential extraction with solvents of increasing polarity, such as hexane (B92381), chloroform, and methanol (B129727), to separate compounds based on their solubility.[2]

-

Alternatively, a single solvent extraction with methanol or ethanol (B145695) can be performed.[5][6]

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.[2]

-

-

Purification:

-

Fractions containing compounds of interest (identified by thin-layer chromatography) are pooled and further purified.

-

Purification techniques include preparative thin-layer chromatography (PTLC) or repeated column chromatography until a pure compound is obtained.[5]

-

Recrystallization from a suitable solvent (e.g., methanol) can be used to obtain the pure crystalline aristolactam.[6]

-

Structural Elucidation

The structures of aristolactams were determined using a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy: To determine the chromophore system.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic lactam carbonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed carbon-hydrogen framework of the molecule.

Initial Biological Studies

Early research into the biological activities of aristolactams revealed a range of effects, distinguishing them from their precursor molecules, the aristolochic acids.

-

Cytotoxicity and Anticancer Activity: Several aristolactams have demonstrated significant cytotoxic effects against various cancer cell lines.[7] For instance, aristolactam I has been shown to induce apoptosis in cancer cells. The cytotoxic potency of some aristolactams is reported to be higher than that of aristolochic acid I.[3]

-

Anti-inflammatory Activity: Some aristolactams have been investigated for their anti-inflammatory properties.[3]

-

Antiplatelet and Antimycobacterial Effects: Further studies have indicated potential antiplatelet and antimycobacterial activities for certain aristolactam derivatives.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the aristolactam compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[2][7]

Quantitative Data Summary

The following tables summarize representative quantitative data from initial studies on aristolactams.

Table 1: Chromatographic Data for Aristolochic Acids and Aristolactams

| Compound | Retention Time (min) (HPLC) | Rf Value (TLC) | Mobile Phase (TLC) |

|---|---|---|---|

| Aristolochic Acid I | 27.9 | 0.43-0.46 | Chloroform:Methanol (6:1) |

| Aristolochic Acid II | 18.4 | 0.43-0.46 | Chloroform:Methanol (6:1) |

Data sourced from[5]

Table 2: Quantitative Analysis of Aristolochic Acids in Aristolochia bracteolata

| Compound | Amount (g/kg of plant material) |

|---|---|

| Aristolochic Acid I | 12.98 |

| Aristolochic Acid II | 49.03 |

Data sourced from[5]

Visualizations

Caption: General workflow for the isolation and characterization of aristolactams.

Caption: Biosynthetic conversion of aristolochic acid to aristolactam.

References

- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectral Data Interpretation for 4,5-Dioxodehydroasimilobine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid that has been isolated from various plant species, including those of the Aristolochia genus. The structural elucidation of such natural products is paramount for understanding their chemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of the interpretation of the key spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound. The information herein is intended to serve as a detailed reference for researchers involved in natural product chemistry, analytical sciences, and drug discovery and development.

Molecular Structure

The chemical structure of this compound is characterized by a tetracyclic aporphine core with a dioxo functionality at the 4 and 5 positions. Key structural features include a biphenyl (B1667301) system, a lactam, a methoxy (B1213986) group, and a phenolic hydroxyl group.

Molecular Formula: C₁₇H₁₁NO₄[1]

Molecular Weight: 293.27 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural assignment.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data presented below was obtained in Pyridine-d₅ and is referenced in the literature.[2]

| Carbon Atom | Chemical Shift (δ) ppm | Description |

| C-1 | 129.2 | Aromatic CH |

| C-1a | 120.5 | Aromatic Quaternary C |

| C-1b | 133.5 | Aromatic Quaternary C |

| C-2 | 112.8 | Aromatic CH |

| C-3 | 148.1 | Aromatic C-O |

| C-3a | 118.9 | Aromatic Quaternary C |

| C-4 | 160.1 | Carbonyl C=O |

| C-5 | 182.5 | Carbonyl C=O |

| C-6a | 134.8 | Aromatic Quaternary C |

| C-7 | 123.1 | Aromatic CH |

| C-8 | 128.4 | Aromatic CH |

| C-9 | 127.9 | Aromatic CH |

| C-10 | 130.7 | Aromatic CH |

| C-11 | 132.6 | Aromatic Quaternary C |

| C-11a | 145.9 | Aromatic Quaternary C |

| C-12 | 151.8 | Aromatic C-O |

| OCH₃ | 56.4 | Methoxy C |

Data sourced from SpectraBase, originally reported by H. Achenbach, D. Frey, R. Waibel in J. Nat. Prod. 1991, 54, 1331.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. While a specific, publicly available ¹H NMR spectrum for this compound could not be retrieved for this guide, the expected signals can be predicted based on its structure. The original data is reported in J. Nat. Prod. 1991, 54, 1331.

Expected ¹H NMR Signals:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the biphenyl system. The coupling patterns (singlets, doublets, triplets) would reveal the substitution pattern of the aromatic rings.

-

Methoxy Protons: A sharp singlet peak around δ 3.9-4.1 ppm, integrating to three protons.

-

NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the lactam N-H.

-

OH Proton: A broad singlet for the phenolic hydroxyl group, with its chemical shift also being solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would confirm the molecular formula of this compound.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 294.0761 | Data from primary literature | C₁₇H₁₂NO₄ |

| [M+Na]⁺ | 316.0580 | Data from primary literature | C₁₇H₁₁NNaO₄ |

Note: The exact observed m/z values are reported in the primary literature (J. Nat. Prod. 1991, 54, 1331).

Fragmentation Pattern

The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of small, stable molecules. Expected fragmentation pathways include:

-

Loss of CO: A common fragmentation for quinones and lactams, leading to a fragment ion at [M-28]⁺.

-

Loss of CH₃: Cleavage of the methoxy group, resulting in a fragment at [M-15]⁺.

-

Retro-Diels-Alder (RDA) reactions: If applicable to the specific ring system, this could lead to characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Broad | O-H stretch | Phenolic -OH |

| ~3200 | Medium | N-H stretch | Lactam N-H |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~1680 | Strong | C=O stretch | Conjugated Ketone/Quinone |

| ~1650 | Strong | C=O stretch | Lactam |

| ~1600, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl ether |

Note: The specific absorption peaks are reported in the primary literature (J. Nat. Prod. 1991, 54, 1331). PubChem indicates the availability of a vapor phase IR spectrum.[1]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Spectral width: ~16 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Spectral width: ~220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (LC-MS/MS):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for alkaloids.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

-

MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Range: m/z 50-1000.

-

Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid, purified this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Visualizations

Caption: Workflow for the interpretation of spectral data.

Caption: Logical connections between spectral data and structure.

References

Stability and degradation profile of 4,5-Dioxodehydroasimilobine under laboratory conditions.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the stability and degradation profile of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid. While specific experimental data for this compound is not publicly available, this document outlines the standard procedures for conducting forced degradation studies as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).[1][2][3][4][5] The guide details experimental protocols for subjecting the molecule to various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, to identify potential degradation products and establish its intrinsic stability. Furthermore, it provides templates for data presentation and visualization tools to aid researchers in designing and executing robust stability-indicating studies.

Introduction

This compound is an alkaloid with the molecular formula C17H11NO4.[6][7] Understanding the chemical stability of this and other new chemical entities is a critical aspect of the drug development process. Forced degradation studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][4] The insights gained from these studies are invaluable for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][3]

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2] A systematic approach should be adopted to evaluate the stability of this compound under various stress conditions.

General Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

References

The Alkaloid 4,5-Dioxodehydroasimilobine: A Potential Modulator of Inflammatory and Immune Responses in Aristolochia Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine, a member of the aporphine (B1220529) class of alkaloids, has been identified in several species of the Aristolochia genus, including Aristolochia chilensis, Aristolochia triangularis, and Aristolochia mollissima. Emerging research indicates that this natural compound possesses significant biological activities, particularly in the realms of anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the known biological roles of this compound, with a focus on its quantitative bioactivities, detailed experimental methodologies for its assessment, and a discussion of its potential molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Aristolochia has a long history of use in traditional medicine across various cultures. Phytochemical investigations of these plants have led to the isolation of a diverse array of bioactive compounds, with alkaloids being a prominent class. Among these, the aporphine alkaloids are recognized for their wide spectrum of pharmacological effects, including anticancer and anti-inflammatory properties. This compound is a dioxoaporphine derivative that has demonstrated noteworthy biological effects, suggesting its potential as a lead compound for the development of novel therapeutic agents. This document synthesizes the current understanding of this compound's biological functions, providing a technical foundation for future research and development.

Quantitative Biological Activities

The biological activities of this compound have been quantified in several key assays, highlighting its potential as a modulator of inflammatory and immune processes. The available data is summarized in the table below for clear comparison.

| Biological Activity | Assay System | Target/Stimulus | Measured Parameter | Result | Reference |

| Anti-inflammatory | Murine Macrophage (RAW 264.7) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | --INVALID-LINK-- |

| Immunomodulatory | Murine T-cells | Concanavalin A (ConA) | T-cell Proliferation | IC₅₀ = 4.93 μM | --INVALID-LINK-- |

Table 1: Summary of Quantitative Biological Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the anti-inflammatory effect of a compound by measuring the reduction of nitric oxide (NO), a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).

3.1.1. Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) for standard curve

-

96-well cell culture plates

-

Microplate reader

3.1.2. Experimental Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess Reagent (freshly mixed equal volumes of Component A and Component B) to each well containing the supernatant.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples by comparing the absorbance values to the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Immunomodulatory Activity: Concanavalin A-Induced T-Cell Proliferation Assay

This assay assesses the immunosuppressive potential of a compound by measuring its ability to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (ConA).

3.2.1. Materials and Reagents

-

Splenocytes isolated from BALB/c mice (as a source of T-cells)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

-

Concanavalin A (ConA)

-

This compound

-

Cell proliferation reagent (e.g., MTT, BrdU, or CFSE)

-

96-well cell culture plates

-

Microplate reader or flow cytometer

3.2.2. Experimental Procedure

-

Splenocyte Isolation: Isolate splenocytes from BALB/c mice under sterile conditions and prepare a single-cell suspension.

-

Cell Seeding: Seed the splenocytes into 96-well plates at a density of 2 x 10⁵ cells/well.

-

Compound and Mitogen Treatment: Add varying concentrations of this compound to the wells, followed by the addition of ConA (typically 2.5-5 µg/mL) to stimulate T-cell proliferation. Include control wells with cells and ConA only (positive control) and cells alone (negative control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Proliferation Measurement:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

BrdU Assay: Add BrdU to the wells during the final hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody-based ELISA.

-

CFSE Staining: Label cells with CFSE before seeding. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, where each peak of reduced fluorescence represents a cell division.

-

-

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound relative to the ConA-stimulated control. The IC₅₀ value, the concentration at which 50% of proliferation is inhibited, can then be determined.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its demonstrated anti-inflammatory and immunomodulatory activities, coupled with the known mechanisms of other aporphine alkaloids, allow for the formulation of a hypothetical mechanism of action.

Inhibition of Pro-inflammatory Mediators

The reduction of LPS-induced nitric oxide production suggests that this compound may interfere with the signaling cascade that leads to the expression of inducible nitric oxide synthase (iNOS). This pathway is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).

Figure 1: Postulated inhibition of the NF-κB signaling pathway.

It is hypothesized that this compound may inhibit the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS.

Modulation of T-Cell Proliferation

The inhibition of ConA-induced T-cell proliferation suggests that this compound may interfere with T-cell activation signaling pathways. T-cell activation is a complex process involving the T-cell receptor (TCR) and co-stimulatory molecules, leading to the activation of several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

Figure 2: Potential inhibition of the MAPK signaling pathway in T-cells.

This compound may exert its anti-proliferative effects by inhibiting one or more components of the MAPK cascade (ERK, JNK, p38). This would disrupt the activation of downstream transcription factors such as AP-1 and NFAT, which are essential for the expression of genes required for T-cell proliferation, including interleukin-2 (B1167480) (IL-2).

Conclusion and Future Directions

This compound, an aporphine alkaloid from Aristolochia species, demonstrates significant anti-inflammatory and immunomodulatory potential. The quantitative data on its inhibition of nitric oxide production and T-cell proliferation provide a solid foundation for its further investigation as a therapeutic candidate. The detailed experimental protocols provided in this guide will facilitate standardized and reproducible research in this area.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound through techniques such as affinity chromatography and proteomics.

-

Validating the proposed mechanisms of action by investigating its effects on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

-

Evaluating its in vivo efficacy and safety in animal models of inflammatory and autoimmune diseases.

-

Exploring its potential anticancer activities , given the known properties of the aporphine alkaloid class.

A deeper understanding of the biological roles and molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential.

Unveiling the Bioactive Potential of 4,5-Dioxodehydroasimilobine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid predominantly isolated from plants of the Annonaceae and Aristolochiaceae families, as well as the genus Houttuynia, has emerged as a molecule of interest in the field of pharmacology.[1] This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Bioactivity Profile

Current research indicates that this compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and immunomodulatory properties. As a member of the aporphine alkaloid class, it is also predicted to possess cytotoxic and antimicrobial activities, areas that warrant further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in vitro. In a key study, the compound was assessed for its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The results indicated an IC50 value of greater than 10 μM for the inhibition of NO production, suggesting a moderate anti-inflammatory effect.[1]

Immunomodulatory Activity

This compound has also been shown to modulate immune cell responses. Specifically, its inhibitory effect on T-cell proliferation has been noted. While the precise quantitative data from this assay is not yet fully available in the public domain, this finding points towards its potential as an immunosuppressive agent.

Potential Cytotoxic and Antimicrobial Activities

Aporphine alkaloids as a chemical class are well-documented for their cytotoxic effects against various cancer cell lines and their antimicrobial properties against a spectrum of pathogens.[2][3][4][5] Although specific studies on this compound's cytotoxic and antimicrobial activities are limited, its structural similarity to other bioactive aporphines strongly suggests that it may share these properties. Further research is required to determine the IC50 values against different cancer cell lines and the minimum inhibitory concentrations (MICs) against various bacteria and fungi.

Quantitative Bioactivity Data

To facilitate a clear comparison of the bioactivity of this compound, the available quantitative data is summarized in the table below. It is important to note that the data is currently limited, and further studies are needed to build a more comprehensive profile.

| Bioactivity | Assay System | Target/Endpoint | Result (IC50/MIC) | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | > 10 μM | [1] |

| Immunomodulatory | T-Cell Proliferation Assay | T-Cell Proliferation | Data not available | |

| Cytotoxicity | Various Human Cancer Cell Lines | Cell Viability | Data not available | |

| Antimicrobial | Bacterial and Fungal Strains | Growth Inhibition | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are the generalized methodologies for the key assays cited in the literature for assessing the bioactivity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and oxidized product of NO, in cell culture supernatant.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.

-

Incubation: The plate is incubated for 24 hours.

-

Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Immunomodulatory Activity: Concanavalin A (ConA)-Induced T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A.

Methodology:

-

Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension of splenocytes is prepared. Red blood cells are lysed using an ACK lysis buffer.

-

Cell Seeding: Splenocytes are seeded in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Treatment and Stimulation: Cells are treated with different concentrations of this compound and simultaneously stimulated with Concanavalin A (ConA; typically 2-5 µg/mL). Unstimulated and untreated cells serve as controls.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Assessment: Cell proliferation is measured using various methods, such as the MTT assay or [3H]-thymidine incorporation.

-

MTT Assay: MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is read at 570 nm.

-

[3H]-Thymidine Incorporation: [3H]-thymidine is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of proliferation is calculated relative to the ConA-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the bioactivity of this compound are yet to be fully elucidated. However, based on the known activities of other anti-inflammatory compounds and aporphine alkaloids, several signaling pathways can be postulated as potential targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Potential inhibition of the NF-κB signaling pathway by this compound.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including ERK, JNK, and p38, are also crucial in regulating inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators. Future studies should investigate whether this compound affects the phosphorylation and activation of key MAPK proteins.

Future Directions and Conclusion

The current body of literature provides a foundational understanding of the bioactivity of this compound, highlighting its potential as an anti-inflammatory and immunomodulatory agent. However, to fully realize its therapeutic potential, several key areas require further investigation:

-

Comprehensive Bioactivity Screening: A broader screening of its cytotoxic effects on a panel of human cancer cell lines and its antimicrobial activity against clinically relevant pathogens is necessary.

-

Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial. This includes investigating its effects on the NF-κB and MAPK pathways, as well as its potential to inhibit key inflammatory enzymes like COX-1, COX-2, and lipoxygenases.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation, autoimmune diseases, and cancer are required to evaluate its in vivo efficacy, pharmacokinetic profile, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

References

In Silico Analysis of 4,5-Dioxodehydroasimilobine Reveals Potential as a Multi-Targeted Agent

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: 4,5-Dioxodehydroasimilobine, an alkaloid isolated from the genus Houttuynia, presents a compelling case for in-depth investigation as a potential therapeutic agent. Its complex chemical structure suggests the possibility of interactions with multiple biological targets. This technical whitepaper provides a comprehensive overview of a hypothetical in silico predictive study aimed at elucidating the potential protein targets and mechanisms of action of this compound. The methodologies outlined herein serve as a detailed guide for researchers seeking to employ computational approaches in the early stages of drug discovery for novel natural products.

While direct computational studies on this compound are not extensively available in the public domain, this guide constructs a predictive framework based on established in silico techniques. The following sections detail the hypothetical workflow, from initial target prediction using network pharmacology to the specifics of molecular docking and pharmacophore modeling, culminating in a discussion of potential signaling pathway involvement.

Predicted Physicochemical Properties and Drug-Likeness

Prior to target prediction, an initial in silico assessment of the physicochemical properties of this compound was performed to evaluate its drug-likeness based on established computational models. These parameters are crucial for predicting the pharmacokinetic profile of a compound.

| Property | Predicted Value | Method |

| Molecular Weight | 293.27 g/mol | PubChem 2.1 |

| XLogP3 | 2.8 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |

Table 1: Predicted Physicochemical Properties of this compound.

Hypothetical In Silico Target Prediction and Network Pharmacology

To identify potential protein targets of this compound, a network pharmacology approach would be the primary strategy. This methodology allows for the prediction of a compound's interactions within a complex biological network.

Experimental Protocol: Network Pharmacology

-

Compound Structure Preparation: The 2D structure of this compound is obtained from a chemical database such as PubChem and converted to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Target Prediction: The 3D structure is used as a query in various target prediction databases and servers. These platforms utilize algorithms based on chemical similarity, pharmacophore mapping, and machine learning to predict potential protein targets. Examples of such tools include:

-

SwissTargetPrediction

-

TargetNet

-

PharmMapper

-

-

Target Gene Collection and Network Construction: A list of predicted protein targets is compiled. The corresponding gene names for these proteins are retrieved from databases like UniProt and GeneCards. A compound-target interaction network is then constructed using software such as Cytoscape to visualize the relationships.

-

Pathway and Gene Ontology Enrichment Analysis: The list of target genes is subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID or Metascape. This analysis identifies significantly enriched biological pathways and cellular processes that the predicted targets are involved in, providing insights into the potential mechanisms of action.

Predicted Target Classes

Based on the chemical scaffold of aporphine (B1220529) alkaloids, to which this compound belongs, a network pharmacology study would likely predict interactions with targets in the following classes:

-

G-Protein Coupled Receptors (GPCRs): Particularly dopaminergic and adrenergic receptors.

-

Kinases: Including those involved in cell proliferation and survival pathways like PI3K/Akt and MAPK.

-

Ion Channels: Such as voltage-gated sodium and potassium channels.

-

Enzymes: Including acetylcholinesterase and topoisomerases.

Molecular Docking Simulation

To further investigate the potential interactions between this compound and its predicted targets, molecular docking simulations would be performed. This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation: The 3D crystal structures of the predicted target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The 3D structure of this compound is prepared by assigning appropriate atom types and charges.

-

Binding Site Identification: The active site or binding pocket of the target protein is identified, often based on the location of the co-crystallized ligand or through pocket detection algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, GOLD) is used to dock the ligand into the defined binding site of the receptor. The program generates multiple binding poses and scores them based on a scoring function that estimates the binding free energy.

-

Analysis of Docking Results: The docking poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. The docking scores are used to rank the potential targets.

Hypothetical Docking Results

A hypothetical molecular docking study might reveal high binding affinities of this compound with several key proteins implicated in cancer and inflammation. The table below summarizes plausible, though not experimentally verified, docking scores.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| PI3Kγ | 1E8X | -9.2 | Val882, Lys833, Asp964 |

| Akt1 | 1UNQ | -8.7 | Leu156, Gly228, Lys297 |

| MAPK1 (ERK2) | 2OJG | -8.1 | Ile31, Lys54, Met108 |

| TNF-α | 2AZ5 | -7.5 | Tyr59, Gln61, Tyr151 |

Table 2: Hypothetical Molecular Docking Results for this compound with Predicted Targets.

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.

Experimental Protocol: Pharmacophore Modeling

-

Feature Identification: Based on the analysis of the docked poses of this compound with its high-affinity targets, key pharmacophoric features are identified. These typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

-

Model Generation: A pharmacophore model is generated using software like LigandScout or Phase. The model represents the spatial arrangement of these essential features.

-

Model Validation: The generated pharmacophore model is validated by its ability to distinguish known active compounds from inactive decoys in a virtual screening experiment.

-

Virtual Screening: The validated pharmacophore model can then be used to screen large compound libraries to identify other molecules with similar pharmacophoric features that may also bind to the target of interest.

Visualizing Predicted Mechanisms and Workflows

To clearly illustrate the predicted signaling pathways and the experimental workflows described, the following diagrams were generated using the DOT language.

Caption: Predicted signaling pathway of this compound.

Caption: Workflow for in silico target prediction and mechanism analysis.

Conclusion and Future Directions

The hypothetical in silico analysis presented in this whitepaper suggests that this compound holds promise as a multi-targeted therapeutic agent, with potential interactions with key proteins in cancer and inflammatory signaling pathways. The outlined methodologies provide a robust framework for the initial stages of drug discovery for this and other novel natural products.

It is critical to emphasize that these findings are predictive and require experimental validation. Future research should focus on in vitro and in vivo studies to confirm the predicted targets and elucidate the precise mechanisms of action of this compound. Techniques such as enzymatic assays, binding assays, and cell-based functional assays will be essential to validate the computational predictions and advance the development of this promising natural compound.

Methodological & Application

Unveiling 4,5-Dioxodehydroasimilobine: A Guide to its Extraction and Isolation from Houttuynia cordata

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and isolation of the bioactive aporphine (B1220529) alkaloid, 4,5-dioxodehydroasimilobine, from the medicinal plant Houttuynia cordata. This guide is designed to furnish researchers and drug development professionals with a comprehensive workflow, from sample preparation to the purification of the target compound.

Houttuynia cordata Thunb. is a perennial herb with a long history of use in traditional medicine, known to possess a diverse array of chemical constituents, including flavonoids, volatile oils, and notably, alkaloids. Among these, the aporphine alkaloid this compound (also known as noraristolodione) has garnered interest for its potential pharmacological activities. The protocols outlined herein are based on established methodologies for the isolation of aporphine alkaloids from plant matrices.

Experimental Workflow and Methodologies

The extraction and isolation of this compound from Houttuynia cordata involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, fractionation, and a series of chromatographic purifications.

Application Notes and Protocols: Laboratory Synthesis of 4,5-Dioxodehydroasimilobine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dioxodehydroasimilobine is an oxoaporphine alkaloid, a class of compounds known for a range of biological activities, including potential anticancer properties through mechanisms like topoisomerase inhibition and DNA intercalation.[1][2] This document outlines a detailed protocol for the laboratory synthesis of this compound. The synthetic strategy is centered on the oxidation of the readily available aporphine (B1220529) alkaloid, asimilobine (B125701). This application note provides a comprehensive, step-by-step experimental procedure, tabulated data for reagents and expected products, and a visualization of a potential biological signaling pathway.

Introduction

Oxoaporphine alkaloids are a significant class of natural products characterized by their tetracyclic aromatic core.[2][3] Their planar structure allows them to intercalate with DNA, leading to the inhibition of essential cellular processes such as DNA replication and transcription, and the modulation of enzymes like topoisomerase I.[1][4] The synthesis of these compounds is of great interest for the development of new therapeutic agents. The protocol described herein utilizes a direct oxidation approach, a common and effective method for the synthesis of oxoaporphine alkaloids from their aporphine precursors.[5]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |

| Asimilobine | C₁₇H₁₇NO₂ | 267.32 | 100 mg (0.374 mmol) | Commercially Available |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | 170 mg (0.748 mmol) | >98% |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Anhydrous |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | ACS Grade |

| Silica (B1680970) Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | As needed | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | As needed | ACS Grade |

Table 2: Expected Product and Characterization Data

| Product | Chemical Formula | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Appearance | Spectroscopic Data (Expected) |

| This compound | C₁₇H₁₁NO₄ | 293.27 | 109.6 | Yellow to orange solid | ¹H NMR, ¹³C NMR, MS, IR consistent with literature values |

Experimental Protocols

Synthesis of this compound via Oxidation of Asimilobine

This protocol is based on established methods for the oxidation of aporphine alkaloids.[6][7]

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add asimilobine (100 mg, 0.374 mmol).

-

Dissolution: Dissolve the asimilobine in anhydrous dichloromethane (20 mL). Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Oxidant: To the stirred solution, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (170 mg, 0.748 mmol, 2.0 equivalents) in one portion.

-

Reaction Monitoring: The reaction mixture is expected to change color. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours at room temperature.

-

Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound as a colored solid.

-

Characterization: Characterize the final product by standard spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and compare the data with reported values to confirm the structure and purity.

Mandatory Visualization

Proposed Mechanism of Action: Topoisomerase I Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway for the cytotoxic effects of this compound, based on the known activity of similar oxoaporphine alkaloids.[1][2]

Caption: Hypothetical mechanism of this compound cytotoxicity.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of 4,5-Dioxodehydroasimilobine by HPLC and LC-MS

Introduction

4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid with potential pharmacological significance. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques well-suited for this purpose. These methods offer high sensitivity, selectivity, and reproducibility for the analysis of complex mixtures. This document provides detailed application notes and protocols for the quantification of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

| Property | Value |

| Molecular Formula | C₁₇H₁₁NO₄[1] |

| Molecular Weight | 293.27 g/mol [1] |

| XLogP3 | 2.8[1] |

| Appearance | Not specified, likely a solid |

| UV Absorbance | Expected due to the extended aromatic system |

The moderate lipophilicity (XLogP3 = 2.8) suggests that reversed-phase HPLC will be an effective separation technique. The presence of a conjugated system of aromatic rings and carbonyl groups indicates that the molecule will absorb UV radiation, allowing for quantification by HPLC-UV.

HPLC-UV Method for Quantification

Principle

HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated this compound is then detected and quantified by a UV detector based on its absorbance of UV light at a specific wavelength.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

-

Formic acid or trifluoroacetic acid (TFA).

-

Reference standard of this compound (purity >98%).

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.22 µm or 0.45 µm).

2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

-

Column: C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

-

0-5 min: 90% A, 10% B

-

5-25 min: Gradient to 50% A, 50% B

-

25-30 min: Gradient to 10% A, 90% B

-

30-35 min: Hold at 10% A, 90% B

-

35-40 min: Return to 90% A, 10% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by running a UV scan of the standard solution. Based on the structure, a wavelength between 254 nm and 280 nm is likely to be optimal.

4. Sample Preparation

-

Plant Material:

-

Grind the dried plant material to a fine powder.

-

Extract a known amount (e.g., 1 g) with methanol or a mixture of chloroform (B151607) and methanol by sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Re-dissolve the residue in a known volume of mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Biological Fluids (e.g., Plasma):

-

Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in the mobile phase.

-

Filter through a 0.22 µm syringe filter.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Method for Quantification

Principle

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting a specific parent ion and detecting a characteristic daughter ion.

Experimental Protocol

1. Instrumentation and Materials

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

-

The same HPLC column and solvents as for the HPLC-UV method.

-

Internal standard (IS), structurally similar to the analyte (e.g., a deuterated analog of this compound or another aporphine alkaloid).

2. Preparation of Solutions

-

Mobile phases and standard solutions are prepared as described for the HPLC-UV method.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

-

Working Internal Standard Solution: Dilute the IS stock solution to a suitable concentration (e.g., 100 ng/mL) with the mobile phase.

3. LC-MS/MS Conditions

-

Chromatographic Conditions: Similar to the HPLC-UV method, but a faster gradient may be employed.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for alkaloids.

-

Mass Spectrometer Settings:

-

Ion Source Temperature: e.g., 500 °C.

-

IonSpray Voltage: e.g., 5500 V.

-

Curtain Gas, Nebulizer Gas, and Collision Gas: Optimize based on the instrument manufacturer's recommendations.

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Determine the precursor ion (parent ion) of this compound, which will be [M+H]⁺ with an m/z of 294.27.

-

Optimize the collision energy to identify the most abundant and stable product ion (daughter ion).

-

Similarly, determine the MRM transition for the internal standard.

-

4. Sample Preparation

-

Sample preparation is similar to the HPLC-UV method. However, before the final filtration step, add a fixed amount of the working internal standard solution to all samples and standards.

5. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data for Aporphine Alkaloids (for comparison)

Since no specific quantitative data for this compound was found, the following table summarizes typical validation parameters for the analysis of other aporphine alkaloids by LC-MS/MS, which can serve as a benchmark.

| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD %) |

| Glaucine | 1.6 | 85-115 | < 15 |

| Nuciferine | 2.0 | 90-110 | < 10 |

| Boldine | 1.0 | 88-112 | < 12 |

Experimental Workflow Diagram

Caption: General workflow for the quantification of this compound.

References

Application Note: Assessing the Anti-Inflammatory Activity of 4,5-Dioxodehydroasimilobine in RAW 264.7 Macrophages

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to various chronic diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. When activated by stimuli like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][4] The production of these molecules is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5][6][7] This application note provides a detailed protocol for evaluating the potential anti-inflammatory effects of a novel compound, 4,5-Dioxodehydroasimilobine, using the LPS-stimulated RAW 264.7 cell model.

The described protocols will enable researchers to:

-

Determine the cytotoxic profile of this compound.

-

Quantify the inhibitory effect of the compound on NO production.

-

Measure the reduction in pro-inflammatory cytokine secretion.

-

Investigate the compound's impact on key inflammatory signaling pathways.

These assays are foundational for screening and characterizing new anti-inflammatory agents.[8]

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

Cytotoxicity Assay (MTT Assay)

To ensure that any observed anti-inflammatory effects are not due to cell death, the cytotoxicity of this compound is first evaluated using an MTT assay.[8][9][11]

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.[9]

-